molecular formula C16H19BN2O3 B1613437 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 330792-85-3

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B1613437
CAS No.: 330792-85-3
M. Wt: 298.1 g/mol
InChI Key: YNKBDEYACJKPHT-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with a phenoxy group and a boronate ester group, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the coupling of a phenoxy-substituted pyrimidine with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 50-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to the combination of the phenoxy group and the pyrimidine ring, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBDEYACJKPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625084
Record name 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-85-3
Record name 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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